molecular formula C14H16BrF2N5O B14782133 2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide

2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide

Cat. No.: B14782133
M. Wt: 388.21 g/mol
InChI Key: UMLCNNUAXFJVTJ-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide typically involves multi-step organic reactions. The starting materials often include 4-bromo-2,6-difluorobenzyl chloride and 1H-tetrazole. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine (TEA) or potassium carbonate (K2CO3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process would be optimized for cost-efficiency and scalability, often using automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using nucleophiles like sodium azide (NaN3) or thiols.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Acidic or basic conditions, often at elevated temperatures.

    Reduction: Anhydrous conditions to prevent side reactions.

    Substitution: Polar aprotic solvents like DMF or DMSO, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide
  • 2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)pentanamide

Uniqueness

2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H16BrF2N5O

Molecular Weight

388.21 g/mol

IUPAC Name

2-[(4-bromo-2,6-difluorophenyl)methyl]-N-(2H-tetrazol-5-yl)hexanamide

InChI

InChI=1S/C14H16BrF2N5O/c1-2-3-4-8(13(23)18-14-19-21-22-20-14)5-10-11(16)6-9(15)7-12(10)17/h6-8H,2-5H2,1H3,(H2,18,19,20,21,22,23)

InChI Key

UMLCNNUAXFJVTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC1=C(C=C(C=C1F)Br)F)C(=O)NC2=NNN=N2

Origin of Product

United States

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